molecular formula C13H12BrNO2 B4429837 N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B4429837
M. Wt: 294.14 g/mol
InChI Key: XXBLSABYZPNUDU-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-2-methylfuran-3-carboxamide (CAS 916037-77-9) is a small molecule building block with a molecular formula of C 13 H 12 BrNO 2 and a molecular weight of 294.14 g/mol . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Carboxamide-containing compounds, particularly those based on furan scaffolds, are of significant interest in medicinal chemistry for developing novel antimicrobial agents . Recent scientific literature highlights that structurally related N-(bromophenyl)furan-carboxamide compounds have demonstrated promising in vitro antibacterial activity against a range of clinically challenging, drug-resistant pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB) and methicillin-resistant Staphylococcus aureus (MRSA) . The bromophenyl moiety serves as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling researchers to synthesize a library of analogs for structure-activity relationship (SAR) studies . When handling this compound, researchers should be aware that many prescribed pharmaceuticals contain specific molecular features, or "structural alerts," that can be associated with the formation of reactive metabolites . A thorough assessment of such potential is recommended during the early stages of drug development to guide the optimization of lead compounds and mitigate toxicity risks .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-10(14)3-4-12(8)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBLSABYZPNUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-bromo-2-methylaniline with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-(4-substituted-2-methylphenyl)-2-methylfuran-3-carboxamide derivatives.

    Oxidation Reactions: Formation of furan-2,3-dicarboxylic acid derivatives.

    Reduction Reactions: Formation of this compound amine derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide has a wide

Biological Activity

N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, including mechanisms of action, interaction with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Carboxamide group : This functional group contributes to the compound's solubility and reactivity.
  • Bromine and methyl substitutions : The presence of these groups on the phenyl ring enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways or microbial growth, making it a candidate for therapeutic development against conditions such as inflammation and infections.

Interaction with Molecular Targets

The compound is believed to interact with various biological targets:

  • Enzymes : It may inhibit specific enzymes linked to inflammatory responses.
  • Receptors : Potential interactions with receptors involved in signaling pathways related to disease processes.

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity. Its structural characteristics allow it to disrupt microbial cell functions, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. By inhibiting key enzymes involved in inflammation, it could serve as a therapeutic agent for inflammatory diseases. Further research using in vitro assays is necessary to confirm these effects and determine the exact pathways involved.

Research Findings and Data Tables

Recent studies have provided valuable insights into the biological activity of this compound. Below is a summary of key findings from various research efforts:

StudyBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysSignificant inhibition of target enzymes involved in inflammation observed.
Antimicrobial ActivityMicrobial assaysDemonstrated activity against several bacterial strains.
Pharmacological EvaluationAnimal modelsPotential anti-inflammatory effects noted, warranting further investigation.

Case Studies

  • Inflammation Model : In a study exploring the anti-inflammatory properties of this compound, researchers administered the compound to animal models exhibiting inflammatory conditions. Results indicated a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications for treating inflammation.
  • Antimicrobial Efficacy : A separate investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibitory effects on microbial growth, positioning it as a candidate for further development in antimicrobial therapies.

Future Directions

The promising biological activities exhibited by this compound highlight its potential as a lead compound for drug development. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound.
  • In Vivo Studies : Assessing its efficacy and safety in live models to better understand its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target diseases.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : Furan (oxygen) vs. thiophene (sulfur) vs. chromene (fused benzene-pyran) cores alter electronic properties. Thiophene’s sulfur atom enhances π-electron density, while chromene’s fused system improves planarity for stacking interactions .
  • Functional Groups: The nitro (NO₂) group in some analogs (e.g., ) introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions .

Chemical Properties

Property Target Compound (Inferred) N-(4-chlorophenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Solubility Low in water; moderate in DMSO Low (due to nitro group) Moderate (enhanced by ethoxy group)
Reactivity Electrophilic substitution at furan C5 High (nitro group activates ring) Low (chromene’s electron-deficient core)
Stability Stable under inert conditions Sensitive to reducing agents (nitro group) Stable; resistant to oxidation

Key Differences :

  • The nitro group in ’s compound increases susceptibility to reduction, limiting its utility in reductive environments .
  • The ethoxy group in ’s chromene derivative improves solubility but reduces electrophilic reactivity compared to furan analogs .

Key Insights :

  • The bromophenyl group in the target compound may favor interactions with hydrophobic enzyme pockets, a trait shared with dihydropyridine-based anticancer agents .
  • Chromene derivatives () exhibit broader anti-inflammatory effects due to their fused aromatic system, which enhances binding to COX-2 .
  • Nitro-substituted furans () show narrower-spectrum activity, likely due to redox-mediated toxicity .

Q & A

Q. Q1. What methodologies are recommended for optimizing the synthesis of N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide to enhance yield and purity?

Answer: Synthesis optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For carboxamide derivatives, dimethylformamide (DMF) or acetonitrile under reflux are common solvents, while microwave-assisted synthesis can accelerate reaction rates . Purification via preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitoring reaction progress with TLC or LC-MS ensures intermediate stability, especially given the bromophenyl group’s sensitivity to nucleophilic substitution .

Q. Q2. How can structural characterization of this compound be systematically validated?

Answer: Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm furan and bromophenyl substituents. For example, the methyl group on furan (δ ~2.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve torsional angles and confirm amide bond geometry .
  • HRMS : Validate molecular formula (e.g., C14H13BrN2O2) with mass accuracy <2 ppm .

Advanced Research Questions

Q. Q3. How can computational modeling predict the pharmacokinetic properties of this compound?

Answer: Use tools like SwissADME or PubChem’s computed descriptors to estimate:

  • Lipophilicity (LogP) : Predict membrane permeability; values >3 suggest limited aqueous solubility.
  • Topological Polar Surface Area (TPSA) : Correlates with blood-brain barrier penetration (e.g., TPSA <90 Ų for CNS activity).
  • Metabolic stability : Cytochrome P450 interactions can be modeled via docking studies (AutoDock Vina) to identify potential metabolic hotspots (e.g., bromophenyl oxidation) .

Q. Q4. What experimental strategies resolve contradictory bioactivity data in enzyme inhibition assays?

Answer:

  • Dose-response curves : Use 8–10 concentration points to calculate IC50 values with Hill slope analysis.
  • Counter-screening : Test against related enzymes (e.g., kinase vs. phosphatase) to confirm selectivity.
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to validate binding modes and identify steric clashes caused by the bromine substituent .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Answer:

  • Analog synthesis : Replace the bromine atom with Cl, CF3, or methyl groups to assess electronic effects on binding.
  • Scaffold modification : Introduce heterocycles (e.g., triazoles or benzothiazoles) to enhance hydrogen bonding. For example, benzothiazole derivatives show improved antimicrobial activity due to sulfur’s electronegativity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., furan’s oxygen as a hydrogen bond acceptor) .

Methodological Challenges

Q. Q6. What approaches mitigate crystallization challenges for X-ray analysis of this compound?

Answer:

  • Solvent screening : Test mixed solvents (e.g., dichloromethane/hexane) to induce slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl) derivatives).
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection, minimizing radiation damage .

Q. Q7. How should researchers design bioassays to evaluate the compound’s antimicrobial potential?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Synergy studies : Combine with β-lactams to exploit bromophenyl’s potential as a β-lactamase inhibitor .

Data Interpretation and Validation

Q. Q8. How can conflicting NMR and MS data be reconciled during structural elucidation?

Answer:

  • Isotopic pattern analysis : Confirm bromine’s presence via M+2 peaks in MS (natural abundance ~50:50 for Br).
  • 2D NMR : Use NOESY to distinguish between regioisomers (e.g., 2-methylfuran vs. 3-methylfuran substitution).
  • High-field NMR (600 MHz+) : Resolve overlapping aromatic signals using 1H-13C HMBC correlations .

Q. Q9. What statistical methods validate reproducibility in biological assays?

Answer:

  • ANOVA : Compare triplicate data across independent experiments to assess variability.
  • Z’-factor : Evaluate assay robustness (Z’ >0.5 indicates high reproducibility).
  • Bland-Altman plots : Quantify agreement between technical replicates .

Safety and Handling Protocols

Q. Q10. What safety protocols are recommended for handling brominated aromatic carboxamides?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential HBr release during decomposition.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide
Reactant of Route 2
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N-(4-bromo-2-methylphenyl)-2-methylfuran-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.